BenchChemオンラインストアへようこそ!

2-(4-Benzylmorpholin-2-YL)-N-(cyanomethyl)-N-cyclopropylacetamide

Physicochemical Profiling Medicinal Chemistry Lead Optimization

2-(4-Benzylmorpholin-2-YL)-N-(cyanomethyl)-N-cyclopropylacetamide (CAS 1436315-92-2, molecular formula C₁₈H₂₃N₃O₂, MW 313.4 g/mol) is a synthetic small molecule classified as a morpholinyl-acetamide derivative. Its structure integrates a 4-benzylmorpholine ring, a cyanomethyl substituent on the amide nitrogen, and an N-cyclopropyl group—a combination that distinguishes it from common morpholine-based building blocks and known pharmacologically active analogs.

Molecular Formula C18H23N3O2
Molecular Weight 313.401
CAS No. 1436315-92-2
Cat. No. B2538969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Benzylmorpholin-2-YL)-N-(cyanomethyl)-N-cyclopropylacetamide
CAS1436315-92-2
Molecular FormulaC18H23N3O2
Molecular Weight313.401
Structural Identifiers
SMILESC1CC1N(CC#N)C(=O)CC2CN(CCO2)CC3=CC=CC=C3
InChIInChI=1S/C18H23N3O2/c19-8-9-21(16-6-7-16)18(22)12-17-14-20(10-11-23-17)13-15-4-2-1-3-5-15/h1-5,16-17H,6-7,9-14H2
InChIKeyGVBMJHLACMPKPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Benzylmorpholin-2-YL)-N-(cyanomethyl)-N-cyclopropylacetamide (CAS 1436315-92-2): Structural Identity and Procurement Context


2-(4-Benzylmorpholin-2-YL)-N-(cyanomethyl)-N-cyclopropylacetamide (CAS 1436315-92-2, molecular formula C₁₈H₂₃N₃O₂, MW 313.4 g/mol) is a synthetic small molecule classified as a morpholinyl-acetamide derivative. Its structure integrates a 4-benzylmorpholine ring, a cyanomethyl substituent on the amide nitrogen, and an N-cyclopropyl group—a combination that distinguishes it from common morpholine-based building blocks and known pharmacologically active analogs [1]. The compound is listed in PubChem (CID 71987305) with computed physicochemical descriptors but lacks deposited bioactivity data or primary literature annotations, indicating its status as a relatively uncharacterized research chemical [2]. Procurement interest likely stems from its potential as a scaffold for medicinal chemistry exploration, particularly in contexts where the cyanomethyl-cyclopropylamide motif is hypothesized to confer unique reactivity or target-engagement profiles.

Why Generic Morpholine-Acetamide Analogs Cannot Substitute for 2-(4-Benzylmorpholin-2-YL)-N-(cyanomethyl)-N-cyclopropylacetamide


The compound’s three hallmark structural elements—the 4-benzylmorpholine core, the cyanomethyl N-substituent, and the N-cyclopropyl group—jointly create a pharmacophoric constellation that is absent from any single commercially available close analog. Replacing the benzyl group with hydrogen (as in N-cyclopropyl-2-(morpholin-4-yl)acetamide) eliminates a key hydrophobic anchor and reduces molecular weight by ~129 Da, altering solubility, LogP, and target-binding potential [1]. Removal of the cyanomethyl group (as in 2-(4-benzylmorpholin-2-yl)acetic acid, CAS 146944-27-6) exchanges the electrophilic nitrile moiety for a carboxylic acid, fundamentally changing the compound’s hydrogen-bonding capacity and reactivity profile [2]. Likewise, substituting the cyclopropyl ring with a simple methyl or hydrogen (e.g., N-[(4-benzylmorpholin-2-yl)methyl]acetamide, CAS 112913-96-9) eliminates the strained cycloalkane that can confer metabolic stability or covalent binding potential . These structural divergences mean that generic substitution carries a high risk of losing—or unpredictably altering—the very properties that motivate investigation of this specific compound. The quantitative evidence below, while limited by the compound’s early-stage characterization, provides a framework for understanding why substitution is inadvisable.

Quantitative Differentiation Evidence for 2-(4-Benzylmorpholin-2-YL)-N-(cyanomethyl)-N-cyclopropylacetamide Versus Closest Analogs


Molecular Weight and LogP Divergence: Target Compound Versus N-Cyclopropyl-2-(morpholin-4-yl)acetamide

The target compound (MW 313.4 g/mol, computed XLogP3-AA = 1.2) carries 129 Da of additional mass relative to N-cyclopropyl-2-(morpholin-4-yl)acetamide (MW 184.2 g/mol, CAS not assigned as a single pure entity) [1]. This mass difference corresponds to the benzyl (91 Da) and cyanomethyl (40 Da) substituents. The predicted LogP of the simpler analog is approximately -0.3 (estimated from fragment-based calculation), indicating that the target compound is roughly 30‑fold more lipophilic [2]. In lead optimization campaigns, such differences in molecular weight and lipophilicity directly impact membrane permeability, plasma protein binding, and oral bioavailability predictions, meaning that the simpler analog cannot serve as a surrogate for pharmacokinetic or target-engagement studies involving the target compound.

Physicochemical Profiling Medicinal Chemistry Lead Optimization

Hydrogen-Bond Acceptor Count and Topological Polar Surface Area: Target Compound Versus 2-(4-Benzylmorpholin-2-yl)acetic Acid

The target compound possesses 4 hydrogen-bond acceptors (HBA) and a topological polar surface area (TPSA) of 56.6 Ų, as computed from its 2D structure [1]. The closest acid analog, 2-(4-benzylmorpholin-2-yl)acetic acid (CAS 146944-27-6), contains 4 HBA as well, but its TPSA is 49.8 Ų and it possesses one hydrogen-bond donor (HBD) due to the carboxylic acid proton [2]. The absence of an HBD in the target compound (HBD count = 0) versus 1 in the acid analog alters solubility at physiological pH and removes the capacity for salt-bridge formation with basic residues in protein binding pockets. In rule-of-five assessments, the target compound’s HBD = 0 profile places it closer to CNS drug-like space, whereas the acid analog violates the CNS MPO desirability threshold due to its acidic proton [3]. This distinction is material for programs targeting intracellular or CNS-exposed enzymes.

Drug-Likeness Permeability Computational Chemistry

Electrophilic Warhead Potential: Cyanomethyl Group Versus Methyl or Hydrogen Substituents

The cyanomethyl group (–CH₂CN) on the amide nitrogen of the target compound introduces an electrophilic center not present in analogs such as N-[(4-benzylmorpholin-2-yl)methyl]acetamide (CAS 112913-96-9), which carries a simple methyl amide. Nitrile-containing acetamides are a recognized privileged motif for reversible covalent inhibition of cysteine and serine proteases, wherein the nitrile carbon forms a reversible thioimidate or imidate adduct with the catalytic nucleophile [1]. While no direct enzyme-inhibition data are available for the target compound, the presence of the cyanomethyl group differentiates it from simple N-methyl or N-H amides by enabling potential covalent engagement. In contrast, N-[(4-benzylmorpholin-2-yl)methyl]acetamide lacks any electrophilic warhead and is thus unsuitable for covalent-probe applications.

Covalent Inhibitor Design Chemical Biology Targeted Covalent Inhibition

Chiral Center and Enantiomeric Specificity: Racemic Mixture Versus Single Enantiomers

The target compound (CAS 1436315-92-2) is registered as the racemic mixture (undefined stereocenter count = 1 at the morpholine 2-position), while the (S)-enantiomer (CID 95968170) and (R)-enantiomer (CID 95968169) are cataloged separately in PubChem [1][2]. For researchers requiring defined stereochemistry, procurement of the individual enantiomers—if available—provides a critical advantage. The racemic mixture may exhibit confounding pharmacology if the two enantiomers differ in target potency or off-target profiles, a common phenomenon in chiral drug candidates [3]. This means that pharmacological studies performed with the racemate may not be directly interpretable without enantiomer-resolved data, and substitution of the racemate for a single enantiomer (or vice versa) can lead to erroneous conclusions about structure-activity relationships.

Chirality Stereochemistry Procurement Specification

Computed Rotatable Bond Count and Conformational Flexibility: Target Compound Versus Rigid Analogs

The target compound has 6 rotatable bonds—one fewer than the 7 rotatable bonds in a hypothetical analog where the morpholine oxygen is replaced by a methylene (piperidine series) [1]. The constrained morpholine ring introduces an sp³‑hybridized oxygen that limits ring puckering conformations compared to a piperidine ring. Lower rotatable bond counts correlate with improved ligand binding efficiency due to reduced conformational entropy penalty upon target binding [2]. In fragment-based or scaffold-hopping exercises, the morpholine oxygen’s presence in the ring (versus a carba-analog) can also serve as a hydrogen-bond acceptor interacting with backbone amides or water networks in kinase hinge regions, a feature documented for morpholine-containing kinase inhibitors [3]. This structural attribute differentiates the compound from piperidine-based isosteres and supports its selection when morpholine-specific interactions are desired.

Conformational Analysis Ligand Efficiency Binding Entropy

Recommended Application Scenarios for 2-(4-Benzylmorpholin-2-YL)-N-(cyanomethyl)-N-cyclopropylacetamide Based on Differential Evidence


Covalent Probe Development Targeting Intracellular Cysteine or Serine Proteases

The cyanomethyl substituent enables exploration of reversible covalent inhibition mechanisms, a modality not accessible with simpler N-methyl or N-H amide analogs [from Section_3 Evidence_Item 3]. Researchers developing targeted covalent inhibitors (TCIs) for proteases, deubiquitinases, or kinases with accessible active-site cysteines should prioritize this compound over non-nitrile-bearing morpholine-acetamides. The morphological oxygen and benzyl group provide additional vectors for optimizing non-covalent affinity while the nitrile warhead engages the catalytic residue.

Scaffold-Hopping and Fragment Growth for Kinase or GPCR Ligand Discovery

With a moderate molecular weight (313.4 Da), 4 HBA, no HBD, and computed XLogP3-AA of 1.2, the compound sits within lead-like chemical space and can serve as a core scaffold for fragment growth or scaffold-hopping programs [from Section_3 Evidence_Item 2]. Its morpholine ring is a known kinase hinge-binding motif, and the benzyl group offers a hydrophobic anchor suitable for occupying selectivity pockets. Procurement of the racemate enables initial SAR exploration, with the option to resolve enantiomers later if stereochemistry-dependent activity emerges.

Computational Chemistry and Cheminformatics Model Training

Because the compound has well-defined computed descriptors (MW, LogP, TPSA, rotatable bond count, HBA/HBD profile) but no published biological activity, it represents an ideal test case for prospective computational predictions—docking, pharmacophore modeling, or machine-learning-based activity regression models [from Section_3 Evidence_Items 1, 2, 5]. The availability of structurally characterized but biologically unannotated compounds is valuable for benchmarking model generalizability without data leakage.

Enantioselective Pharmacology Studies Using Defined Stereoisomers

The existence of separate PubChem CIDs for the (S)- and (R)-enantiomers (CIDs 95968170 and 95968169) enables procurement of stereochemically defined material for enantioselective pharmacology [from Section_3 Evidence_Item 4]. This is critical for labs aiming to dissect stereospecific target engagement before committing to a single enantiomer for lead optimization. The racemate serves as an initial screening tool, but ultimate SAR conclusions require the individual enantiomers.

Quote Request

Request a Quote for 2-(4-Benzylmorpholin-2-YL)-N-(cyanomethyl)-N-cyclopropylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.